molecular formula C5H6BrNO2 B13957318 1-(Bromoacetyl)azetidin-2-one CAS No. 247192-11-6

1-(Bromoacetyl)azetidin-2-one

Cat. No.: B13957318
CAS No.: 247192-11-6
M. Wt: 192.01 g/mol
InChI Key: FJFOWEOJWXAKHM-UHFFFAOYSA-N
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Description

1-(Bromoacetyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones, which are four-membered lactam ringsThe azetidinone ring is a crucial structural feature in many biologically active molecules, including antibiotics like penicillin and cephalosporin .

Preparation Methods

The synthesis of 1-(Bromoacetyl)azetidin-2-one can be achieved through several routes. One common method involves the reaction of azetidin-2-one with bromoacetyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Another approach involves the use of diethyl chlorophosphate as a reagent in a one-pot sequence synthesis. This method involves the reaction of amines and aldehydes with carboxylic acids, followed by the addition of diethyl chlorophosphate to form the azetidinone ring .

Chemical Reactions Analysis

1-(Bromoacetyl)azetidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(Bromoacetyl)azetidin-2-one involves its interaction with specific molecular targets. For instance, azetidinone derivatives are known to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the acetylation of histones and other proteins, leading to changes in chromatin structure and gene expression .

Comparison with Similar Compounds

1-(Bromoacetyl)azetidin-2-one can be compared with other azetidinone derivatives, such as:

These compounds highlight the versatility of the azetidinone scaffold and its potential for modification to achieve desired properties and activities .

Properties

CAS No.

247192-11-6

Molecular Formula

C5H6BrNO2

Molecular Weight

192.01 g/mol

IUPAC Name

1-(2-bromoacetyl)azetidin-2-one

InChI

InChI=1S/C5H6BrNO2/c6-3-5(9)7-2-1-4(7)8/h1-3H2

InChI Key

FJFOWEOJWXAKHM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C(=O)CBr

Origin of Product

United States

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